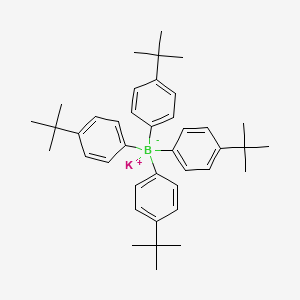

Potassium tetrakis(4-tert-butylphenyl)borate

Übersicht

Beschreibung

Potassium tetrakis(4-tert-butylphenyl)borate is a useful research compound. Its molecular formula is C40H52BK and its molecular weight is 582.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Potassium tetrakis(4-tert-butylphenyl)borate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form borate esters.

Reduction: It can be reduced to form borohydrides.

Substitution: It participates in substitution reactions where the tert-butylphenyl groups can be replaced by other functional groups. Common reagents used in these reactions include tert-butyllithium, tetrahydrofuran, and various electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Potassium tetrakis(4-tert-butylphenyl)borate is a chemical compound with the molecular formula C40H52BK and a molecular weight of 582.8 g/mol. It is typically available with a purity of 95% and is used in various scientific research applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research, spanning chemistry, biology, and industry.

Chemistry

- Lewis Acid Catalyst: It serves as a Lewis acid catalyst in organic synthesis, facilitating reactions like alcohol etherification and olefin polymerization.

Biology

- Soft Glass Materials: It is used in the preparation of soft glass materials that exhibit stable optical properties and adjustable flexibility.

Industry

- Production of Materials: It is used in the production of materials with specific optical and mechanical properties, such as flexible and stable soft glass.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: Under specific conditions, this compound can be oxidized to form borate esters.

- Reduction: It can be reduced to form borohydrides.

- Substitution: It participates in substitution reactions where the tert-butylphenyl groups can be replaced by other functional groups. Common reagents used in these reactions include tert-butyllithium, tetrahydrofuran, and various electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

Potassium tetrakis(4-tert-butylphenyl)borate can be compared with other similar compounds, such as:

Potassium tetrakis(4-chlorophenyl)borate: This compound is used as a lipophilic anionic site in constructing fluorescent optodes for sodium and as a coating for piezoelectric crystals.

Potassium tetrakis(4-bromophenyl)borate: Used in similar applications but with different reactivity due to the presence of bromine atoms.

Potassium tetrakis(4-methylphenyl)borate: Another similar compound with different substituents affecting its reactivity and applications.

Biologische Aktivität

Overview

Potassium tetrakis(4-tert-butylphenyl)borate (KTFPB) is a boron-based compound with the molecular formula CHBK and a molecular weight of approximately 582.8 g/mol. It has garnered attention for its applications in organic synthesis as a Lewis acid catalyst and in various biological contexts. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : Potassium tetrakis(4-tert-butylphenyl)boranuide

- CAS Number : 401818-78-8

- Molecular Weight : 582.8 g/mol

- Purity : Typically around 95% .

KTFPB functions primarily as a Lewis acid catalyst in organic reactions, facilitating processes such as alcohol etherification and olefin polymerization. Its role in biological systems may be linked to its ability to interact with various biomolecules, potentially influencing biochemical pathways and cellular responses.

1. Antioxidant Properties

Research has indicated that KTFPB may exhibit antioxidant properties similar to other tert-butyl-substituted compounds. For instance, studies on related compounds like phenyl-alpha-tert-butyl nitrone (PBN) demonstrate their capacity to reduce oxidative stress in cellular models, which could be extrapolated to KTFPB given their structural similarities. PBN has shown effectiveness in reducing mitochondrial reactive oxygen species production, thereby protecting cardiac tissues from oxidative damage in experimental models of Chagas disease .

2. Cellular Mechanisms

KTFPB's interaction with cellular components has been explored in various contexts:

- Cell Viability : In vitro studies suggest that KTFPB can influence cell viability through modulation of oxidative stress pathways.

- Enzyme Activity : As a Lewis acid, it may alter enzyme activities by changing the local environment around active sites, potentially enhancing or inhibiting enzymatic reactions.

Study 1: Cardiac Protection via Oxidative Stress Reduction

A study investigated the effects of PBN on cardiac tissues infected with Trypanosoma cruzi, revealing significant reductions in mitochondrial dysfunction and oxidative damage. Although KTFPB was not directly studied, its structural analogs suggest potential similar protective effects against oxidative stress .

Study 2: Optical Properties in Biological Systems

KTFPB has been utilized in the preparation of soft glass materials with stable optical properties, which could have implications for biomedical imaging technologies. The ability to modify optical characteristics can enhance the detection capabilities of fluorescent markers in biological assays .

Comparative Analysis with Similar Compounds

| Compound | Molecular Formula | Molecular Weight | Applications |

|---|---|---|---|

| This compound | CHBK | 582.8 g/mol | Organic synthesis, potential antioxidant activity |

| Potassium tetrakis(4-chlorophenyl)borate | CHBClK | 582.3 g/mol | Lipophilic anionic sites for sensors |

| Potassium tetrakis(4-bromophenyl)borate | CHBrK | 583.0 g/mol | Similar applications with different reactivity |

Eigenschaften

IUPAC Name |

potassium;tetrakis(4-tert-butylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52B.K/c1-37(2,3)29-13-21-33(22-14-29)41(34-23-15-30(16-24-34)38(4,5)6,35-25-17-31(18-26-35)39(7,8)9)36-27-19-32(20-28-36)40(10,11)12;/h13-28H,1-12H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPXNGBLXJXCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C(C)(C)C)(C2=CC=C(C=C2)C(C)(C)C)(C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C(C)(C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52BK | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635699 | |

| Record name | Potassium tetrakis(4-tert-butylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401818-78-8 | |

| Record name | Potassium tetrakis(4-tert-butylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 401818-78-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.